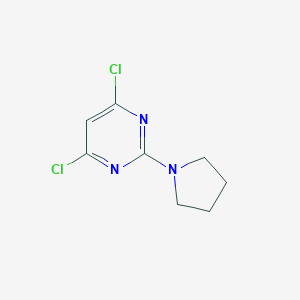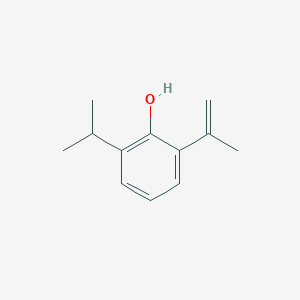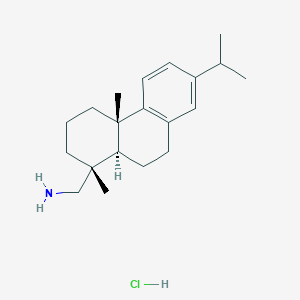
Leelamin-Hydrochlorid
Übersicht
Beschreibung
Leelamine (hydrochloride) is a tricyclic diterpene amine derived from the bark of pine trees. It is known for its weak agonistic effect on cannabinoid receptors and its inhibitory effects on pyruvate dehydrogenase kinases. Leelamine (hydrochloride) has gained attention for its potential antitumoral properties and its ability to disrupt intracellular cholesterol transport .
Wissenschaftliche Forschungsanwendungen
Leelamin (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als chirales Trennmittel für Carbonsäuren und bei der Synthese verschiedener Derivate verwendet.
Biologie: Für seine Auswirkungen auf den intrazellulären Cholesterintransport und die lysosomale Akkumulation untersucht.
Medizin: Für sein Potenzial als Antikrebsmittel untersucht, insbesondere bei der Hemmung des Wachstums von Melanom- und Brustkrebszellen.
Industrie: Wird bei der Entwicklung neuartiger Therapeutika und als Forschungswerkzeug in pharmakologischen Studien eingesetzt
5. Wirkmechanismus
Leelamin (Hydrochlorid) entfaltet seine Wirkungen durch mehrere Mechanismen:
Lysosomotrope Eigenschaft: Reichert sich in Lysosomen an und stört den intrazellulären Cholesterintransport.
Hemmung von Pyruvatdehydrogenase-Kinasen: Beschränkt die Verfügbarkeit von Cholesterin für wichtige Zellprozesse.
Induktion von Apoptose: Löst den Tod von Krebszellen durch apoptotische Pfade aus, insbesondere bei Melanom- und Brustkrebszellen
Wirkmechanismus
Target of Action
Leelamine Hydrochloride primarily targets the homeostasis of cholesterol and other critical lipids, influencing their distribution and synthesis within cellular compartments . It is a weak agonist of cannabinoid receptors CB1 and CB2 . It also inhibits pyruvate dehydrogenase kinases (PDKs) .
Mode of Action
Leelamine Hydrochloride’s mode of action involves its lysosomotropic property, which enables its accumulation in the lysosome . This accumulation leads to the inhibition of cholesterol transport, resulting in a lack of availability for key processes required for the functioning of cancer cells . In silico studies suggest that active derivatives accumulating in lysosomes bind to NPC1, a protein responsible for cholesterol export from the lysosome, inhibiting its activity .
Biochemical Pathways
Leelamine Hydrochloride affects key oncogenic pathways such as RTK–AKT/STAT3/MAPK and AKT/mTOR in various tumor cells . It also disrupts intracellular cholesterol homeostasis . Furthermore, it has been shown to stimulate the expression of Atg7, beclin-1, and the production of autophagosomes, leading to substantial inhibition of STAT5 activation .
Pharmacokinetics
Leelamine Hydrochloride has been shown to be detectable in the serum of mice using LC MS/MS, following oral administration of 80 mg/kg body weight over a 36-hour period . It also selectively and potently induces CYP2B activity in male ICR mice after oral administration .
Result of Action
Leelamine Hydrochloride provokes cancer cell death through an apoptotic process in a dose-dependent fashion . It has been shown to be effective against certain cancer cells, independent from its activity on CB receptors or PDK1 . It accumulates inside the acidic lysosomes leading to disruption of intracellular cholesterol transport, autophagy, and endocytosis followed by cell death .
Biochemische Analyse
Biochemical Properties
Leelamine Hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary interactions is with cannabinoid receptors CB1 and CB2, where it acts as a weak agonist . Additionally, Leelamine Hydrochloride inhibits pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism . The compound also disrupts intracellular cholesterol transport by accumulating in lysosomes, leading to the inhibition of autophagy and endocytosis . These interactions highlight the multifaceted role of Leelamine Hydrochloride in biochemical processes.
Cellular Effects
Leelamine Hydrochloride exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell death by disrupting intracellular cholesterol transport and inhibiting autophagic flux . This disruption leads to the accumulation of cholesterol in lysosomal compartments, causing homeostatic imbalance and triggering cell death . Leelamine Hydrochloride also affects cell signaling pathways, including the RTK-AKT/STAT/MAPK cascades, which are crucial for cell survival and proliferation . These effects demonstrate the compound’s potential as a chemotherapeutic agent.
Molecular Mechanism
The molecular mechanism of action of Leelamine Hydrochloride involves its lysosomotropic properties, which enable it to accumulate inside acidic organelles such as lysosomes . This accumulation disrupts intracellular cholesterol trafficking and receptor-mediated endocytosis, leading to the inhibition of key signaling pathways . Leelamine Hydrochloride also inhibits pyruvate dehydrogenase kinase, affecting glucose metabolism . These molecular interactions contribute to the compound’s ability to induce cell death and inhibit cancer cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leelamine Hydrochloride change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Leelamine Hydrochloride remains stable under standard laboratory conditions, allowing for consistent experimental results . Over time, the compound’s accumulation in lysosomes leads to sustained disruption of cholesterol transport and autophagic flux, resulting in prolonged cellular effects . These findings highlight the importance of temporal analysis in understanding the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of Leelamine Hydrochloride vary with different dosages in animal models. In dose escalation studies, the compound has shown a dose-dependent effect on cancer cell inhibition . Higher doses of Leelamine Hydrochloride result in increased accumulation in lysosomes and greater disruption of cholesterol transport . At high doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications . These studies provide valuable insights into the compound’s dosage-dependent effects.
Metabolic Pathways
Leelamine Hydrochloride is involved in specific metabolic pathways, primarily undergoing Phase I metabolism . The compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which converts it into a mono-hydroxylated metabolite . This metabolic transformation affects the compound’s bioavailability and activity within the body . Understanding the metabolic pathways of Leelamine Hydrochloride is essential for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
Leelamine Hydrochloride is transported and distributed within cells and tissues through specific mechanisms. The compound’s lysosomotropic properties enable its accumulation in acidic organelles, such as lysosomes . This accumulation disrupts intracellular cholesterol transport and affects the localization of cholesterol within cells . Additionally, Leelamine Hydrochloride interacts with transporters and binding proteins that facilitate its distribution within tissues . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects.
Subcellular Localization
The subcellular localization of Leelamine Hydrochloride plays a significant role in its activity and function. The compound primarily localizes to lysosomes, where it disrupts cholesterol transport and autophagic flux . This localization is facilitated by its lysosomotropic properties, which enable it to accumulate in acidic compartments . The subcellular localization of Leelamine Hydrochloride is crucial for its ability to induce cell death and inhibit cancer cell proliferation.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Leelamin (Hydrochlorid) kann durch Extraktion von Leelamin aus Kiefernrinde synthetisiert werden, gefolgt von seiner Umwandlung in das Hydrochloridsalz. Der Extraktionsprozess beinhaltet die Isolierung des trizyklischen Diterpenmoleküls aus der Rinde, das dann einer Reaktion mit Salzsäure unterzogen wird, um das Hydrochloridsalz zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Leelamin (Hydrochlorid) beinhaltet die großtechnische Extraktion aus Kiefernrinde, gefolgt von der Reinigung und Umwandlung in die Hydrochloridform. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wodurch er für Forschungs- und potenzielle therapeutische Anwendungen geeignet ist .
Analyse Chemischer Reaktionen
Reaktionstypen: Leelamin (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Leelamin kann oxidiert werden, um hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die trizyklische Struktur von Leelamin verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen an das Leelamin-Molekül einführen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt
Wichtige gebildete Produkte:
Oxidation: Hydroxylierte Leelamin-Derivate.
Reduktion: Reduzierte trizyklische Diterpenstrukturen.
Substitution: Funktionalisierte Leelamin-Derivate mit verschiedenen Substituenten
Vergleich Mit ähnlichen Verbindungen
Leelamin (Hydrochlorid) wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel Abietinsäure und deren Derivaten:
Abietinsäure: Strukturell ähnlich wie Leelamin, aber mit unterschiedlichen funktionellen Gruppen und biologischen Aktivitäten.
Derivate von Leelamin: Synthetisiert, um die Antikrebs-Eigenschaften von Leelamin zu verstärken oder zu modifizieren.
Einzigartigkeit: Die starke lysosomotrope Eigenschaft von Leelamin und seine Fähigkeit, den intrazellulären Cholesterintransport zu stören, machen es unter ähnlichen Verbindungen einzigartig
Liste ähnlicher Verbindungen:
- Abietinsäure
- Dehydroabietylamin
- Verschiedene hydroxylierte und substituierte Derivate von Leelamin .
Leelamin (Hydrochlorid) ist aufgrund seiner einzigartigen Eigenschaften und potenziellen therapeutischen Anwendungen weiterhin eine Verbindung von großem Interesse in der wissenschaftlichen Forschung.
Eigenschaften
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPQLGCAWUAYPF-WFBUOHSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587872 | |
| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16496-99-4, 99306-87-3 | |
| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Dehydroabietylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


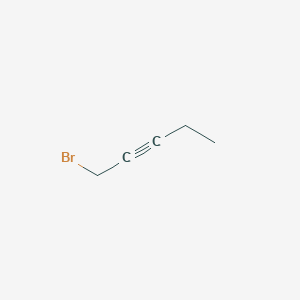
![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)
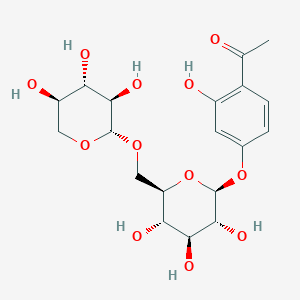
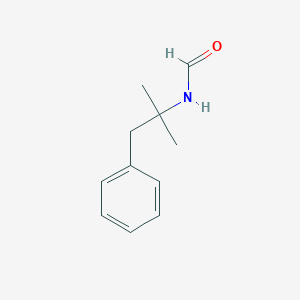



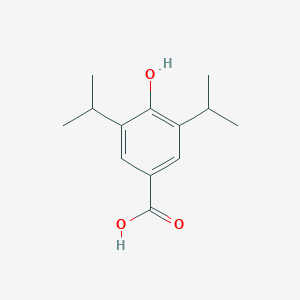
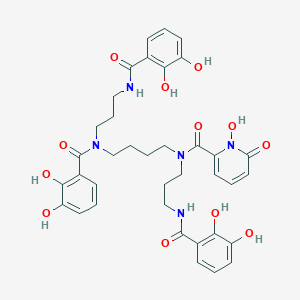


![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)
